3-Bromo-2,2-difluoropropanoic acid

Drug Design ADME Lipophilicity

3-Bromo-2,2-difluoropropanoic acid (CAS 133281-20-6) is a C3 carboxylic acid building block bearing a gem‑difluoro group at the 2‑position and a primary bromine at the 3‑position. Its molecular formula is C₃H₃BrF₂O₂ and its molecular weight is 188.96 g·mol⁻¹.

Molecular Formula C3H3BrF2O2
Molecular Weight 188.96 g/mol
CAS No. 133281-20-6
Cat. No. B1283335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,2-difluoropropanoic acid
CAS133281-20-6
Molecular FormulaC3H3BrF2O2
Molecular Weight188.96 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)(F)F)Br
InChIInChI=1S/C3H3BrF2O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8)
InChIKeyXBGZXPPIWCQMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,2-difluoropropanoic Acid (CAS 133281-20-6): A Dual-Halogenated Propanoic Acid Building Block for Precision Synthesis


3-Bromo-2,2-difluoropropanoic acid (CAS 133281-20-6) is a C3 carboxylic acid building block bearing a gem‑difluoro group at the 2‑position and a primary bromine at the 3‑position. Its molecular formula is C₃H₃BrF₂O₂ and its molecular weight is 188.96 g·mol⁻¹ [1]. The compound is primarily utilised as a synthetic intermediate in medicinal chemistry and agrochemical research, where the bromine atom serves as a leaving group or cross‑coupling handle while the 2,2‑difluoro motif imparts conformational constraint and metabolic stability to downstream products [1][2].

Why 3-Bromo-2,2-difluoropropanoic Acid Cannot Be Replaced by Simple 2,2-Difluoropropanoic Acid or Other Halogenated Propanoic Acids


Procurement decisions for halogenated propanoic acid building blocks often underestimate the functional consequences of seemingly minor structural variations. The non‑brominated parent, 2,2‑difluoropropanoic acid (CAS 373‑96‑6), lacks a leaving group at the 3‑position and therefore cannot participate in nucleophilic substitution or metal‑catalysed cross‑coupling reactions that are central to fragment elaboration [1]. Conversely, the positional isomer 3‑bromo‑3,3‑difluoropropanoic acid (CAS 130312‑65‑1) places the bromine on a carbon bearing two fluorines, which drastically alters its electronic environment and reactivity profile relative to the 2,2‑isomer [2]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in lipophilicity, molecular topology, and synthetic versatility that directly impact compound selection for multi‑step synthesis programs.

Quantitative Differentiation Evidence for 3-Bromo-2,2-difluoropropanoic Acid vs. Comparator Compounds


Increased Lipophilicity (XLogP3) Relative to the Non‑Brominated Parent

3‑Bromo‑2,2‑difluoropropanoic acid exhibits an XLogP3 value of 1.2, compared with 0.8 for the non‑brominated 2,2‑difluoropropanoic acid [1][2]. The ΔXLogP3 of +0.4 indicates that bromine substitution at the 3‑position measurably increases lipophilicity, which can improve membrane permeability of downstream elaborated fragments when a logD increase is desired [3].

Drug Design ADME Lipophilicity

Enhanced Topological Complexity (Rotatable Bond Count) vs. Non‑Brominated Parent

The target compound possesses two rotatable bonds (C–C bonds), whereas 2,2‑difluoropropanoic acid has only one [1][2]. The additional rotatable bond arises from the bromomethyl substituent, which provides a flexible vector for further functionalisation. Increased rotatable bond count has been correlated with improved aqueous solubility for a given lipophilicity range when accompanied by polar functionality [3].

Medicinal Chemistry Molecular Topology Fragment-Based Drug Discovery

Unique Reactivity as a Bifunctional Cross‑Coupling Partner vs. 2,2‑Difluoropropanoic Acid

3‑Bromo‑2,2‑difluoropropanoic acid and its esters undergo palladium‑catalysed cross‑coupling reactions with coumarins and quinolinones to yield difluoroalkylated heterocycles, a transformation that is inaccessible to 2,2‑difluoropropanoic acid due to the absence of a carbon‑halogen bond at the 3‑position [1]. In this halogen‑bond‑promoted protocol, ethyl 3‑bromo‑3‑alkyl‑2,2‑difluoropropanoates produced difluoroalkylated products that exhibited IC₅₀ values of 4.6 μM against Huh‑7 hepatocellular carcinoma cells and 6.8 μM against A549 lung carcinoma cells [2]. While these biological data pertain to elaborated derivatives rather than the free acid, they demonstrate the productive downstream utility of the BrCF₂‑C–CO₂H motif.

Organic Synthesis Cross-Coupling Difluoroalkylation

Positional Isomer Differentiation: 2,2‑Difluoro vs. 3,3‑Difluoro Substitution Pattern

3‑Bromo‑2,2‑difluoropropanoic acid (CAS 133281‑20‑6) carries the gem‑difluoro group α to the carboxylic acid, whereas 3‑bromo‑3,3‑difluoropropanoic acid (CAS 130312‑65‑1) carries it β. The α,α‑difluoro arrangement raises the pKa of the carboxylic acid relative to the β,β‑isomer due to the stronger inductive electron‑withdrawing effect, which can be exploited for fine‑tuning acidity in prodrug strategies [1][2]. Furthermore, the 2,2‑difluoro motif is recognised to confer resistance to cytochrome P450‑mediated oxidation at the α‑carbon, a metabolic soft spot that affects 3,3‑difluoro analogues [3].

Fluorine Chemistry Metabolic Stability Positional Isomerism

Higher Molecular Weight and Heavy Atom Count for Scaffold Diversification

The target compound has a molecular weight of 188.96 Da and contains 8 heavy atoms, compared with 110.06 Da and 7 heavy atoms for 2,2‑difluoropropanoic acid [1][2]. The bromine atom contributes approximately 79 Da of additional mass, which can be advantageous in fragment‑based approaches where a higher starting mass allows the fragment to sample more interactions with the target protein while remaining within rule‑of‑three guidelines (MW ≤ 300 Da) [3].

Fragment-Based Drug Discovery Molecular Properties Scaffold Diversity

Optimal Application Scenarios for 3-Bromo-2,2-difluoropropanoic Acid Based on Verified Differentiation Evidence


Difluoroalkylation of Heterocyclic Cores via Halogen-Bond-Promoted Cross-Coupling

When the synthetic objective is the direct installation of a 2,2‑difluoropropanoic acid motif into coumarin, quinolinone, or related heterocyclic frameworks, 3‑bromo‑2,2‑difluoropropanoic acid (or its ethyl ester) is the requisite building block. The bromine atom at the 3‑position serves as the cross‑coupling handle, a functionality completely absent in 2,2‑difluoropropanoic acid. As demonstrated by the 2024 Organic Chemistry Frontiers study, this strategy yields difluoroalkylated heterocycles with IC₅₀ values of 4.6–6.8 μM against cancer cell lines, validating the productive downstream utility .

Fragment-Based Lead Generation Requiring Moderate Lipophilicity and a Synthetic Exit Vector

For fragment‑based drug discovery programs seeking a low‑molecular‑weight carboxylic acid fragment (MW 188.96 Da) that combines a metabolically stable 2,2‑difluoro motif with a synthetic exit vector (the primary bromide), 3‑bromo‑2,2‑difluoropropanoic acid offers a differentiated profile. Its XLogP3 of 1.2 provides approximately 0.4 log units higher lipophilicity than the non‑brominated parent, which may improve binding site occupancy in hydrophobic pockets while remaining amenable to subsequent elaboration via nucleophilic displacement or metal‑catalysed coupling .

Synthesis of α,α‑Difluoro‑γ‑lactam or γ‑Lactone Scaffolds with Enhanced Metabolic Stability

The 2,2‑difluoro substitution pattern α to the carboxylic acid is recognised to confer resistance to cytochrome P450‑mediated oxidative metabolism relative to non‑fluorinated or β‑fluorinated analogues . When the synthetic route requires a bromine leaving group for intramolecular cyclisation to form difluoro‑γ‑lactams or γ‑lactones, 3‑bromo‑2,2‑difluoropropanoic acid uniquely provides both the requisite α‑difluoro stability motif and the 3‑position bromide in a single, commercially available building block. The positional isomer 3‑bromo‑3,3‑difluoropropanoic acid cannot replicate this reactivity profile because the bromine is attached to the difluorinated carbon, altering its substitution chemistry .

Prodrug Design Requiring Fine‑Tuned Carboxylic Acid pKa

The α‑positioning of the two fluorine atoms exerts a strong electron‑withdrawing inductive effect that lowers the pKa of the carboxylic acid relative to β‑fluorinated or non‑fluorinated propanoic acid congeners . This property can be exploited in prodrug strategies where a moderately enhanced acidity facilitates salt formation or esterase‑labile ester prodrug release kinetics. The bromide handle simultaneously allows conjugation to a promoiety or targeting ligand without additional protection steps, an advantage over 2,2‑difluoropropanoic acid which requires separate activation of the 3‑position .

Quote Request

Request a Quote for 3-Bromo-2,2-difluoropropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.